
1-(3,4-Dinitrophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dinitrophenyl)ethanone is an organic compound with the molecular formula C8H6N2O5 It is a derivative of acetophenone, where the phenyl ring is substituted with nitro groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dinitrophenyl)ethanone can be synthesized through the nitration of acetophenone. The process typically involves the reaction of acetophenone with a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 4 positions of the phenyl ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for the efficient production of the compound on a larger scale while minimizing the risk of side reactions and ensuring high purity of the final product.
化学反应分析
Types of Reactions: 1-(3,4-Dinitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to attack by nucleophiles.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 1-(3,4-Diaminophenyl)ethanone.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Oxidation: 1-(3,4-Dinitrophenyl)acetic acid.
科学研究应用
1-(3,4-Dinitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive nitro groups.
Medicine: Research into potential pharmaceutical applications, including the development of drugs that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other chemical products where nitroaromatic compounds are required.
作用机制
The mechanism by which 1-(3,4-Dinitrophenyl)ethanone exerts its effects is largely dependent on its chemical reactivity. The nitro groups are highly electron-withdrawing, making the aromatic ring more reactive towards nucleophiles. This property is exploited in various chemical reactions where the compound acts as an electrophile. Additionally, the nitro groups can undergo reduction to form amino groups, which can then participate in further chemical transformations.
相似化合物的比较
1-(3,5-Dinitrophenyl)ethanone: Similar structure but with nitro groups at the 3 and 5 positions.
1-(3-Nitrophenyl)ethanone: Contains a single nitro group at the 3 position.
1-(4-Nitrophenyl)ethanone: Contains a single nitro group at the 4 position.
Uniqueness: 1-(3,4-Dinitrophenyl)ethanone is unique due to the presence of two nitro groups in the ortho and para positions relative to the ethanone group. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to undergo selective reduction. These characteristics make it a valuable compound in both research and industrial applications.
属性
分子式 |
C8H6N2O5 |
|---|---|
分子量 |
210.14 g/mol |
IUPAC 名称 |
1-(3,4-dinitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N2O5/c1-5(11)6-2-3-7(9(12)13)8(4-6)10(14)15/h2-4H,1H3 |
InChI 键 |
NRWMSJRLIZWNTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


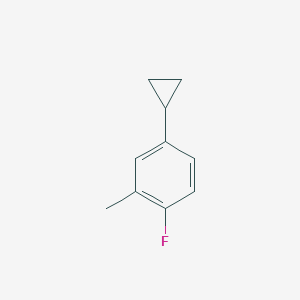
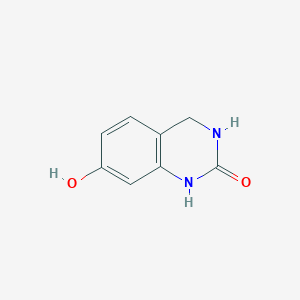

![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)

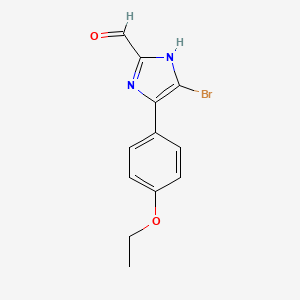
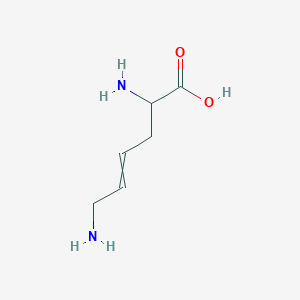
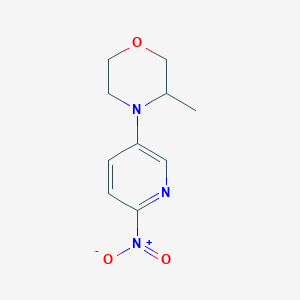
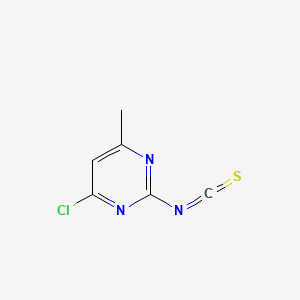

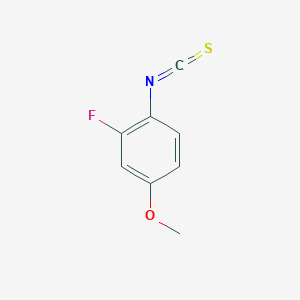
![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
![3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13694830.png)
